molecular formula C10H10Ru-6 B13399365 [Ru(eta(5)-C5H5)2]

[Ru(eta(5)-C5H5)2]

Katalognummer: B13399365
Molekulargewicht: 231.3 g/mol
InChI-Schlüssel: KRRYFXOQIMANBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound bis(η⁵-cyclopentadienyl)ruthenium(II) ruthenocene , is an organometallic compound with the formula [Ru(η⁵-C₅H₅)₂]. It belongs to the class of metallocenes, which are characterized by a metal atom sandwiched between two cyclopentadienyl (C₅H₅) ligands. Ruthenocene is a stable, crystalline solid that exhibits interesting chemical and physical properties, making it a subject of extensive research in the field of organometallic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ruthenocene can be synthesized through several methods, one of the most common being the reaction of ruthenium trichloride with sodium cyclopentadienide . The reaction is typically carried out in an inert atmosphere to prevent oxidation and involves the following steps:

  • Dissolution of ruthenium trichloride in a suitable solvent such as tetrahydrofuran (THF).
  • Addition of sodium cyclopentadienide to the solution, resulting in the formation of ruthenocene and sodium chloride as a byproduct.
  • Purification of the product through recrystallization or sublimation.

Industrial Production Methods

Industrial production of ruthenocene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ruthenocene undergoes various types of chemical reactions, including:

    Oxidation: Ruthenocene can be oxidized to form ruthenocene cation ([Ru(η⁵-C₅H₅)₂]⁺) using oxidizing agents such as ferric chloride or silver nitrate.

    Reduction: Reduction of ruthenocene is less common but can be achieved using strong reducing agents.

    Substitution: Ruthenocene can undergo substitution reactions where one or both cyclopentadienyl ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Ferric chloride (FeCl₃) or silver nitrate (AgNO₃) in an appropriate solvent.

    Reduction: Strong reducing agents such as sodium amalgam.

    Substitution: Various ligands such as phosphines or carbonyls under specific conditions.

Major Products Formed

    Oxidation: Ruthenocene cation ([Ru(η⁵-C₅H₅)₂]⁺).

    Reduction: Reduced ruthenocene species.

    Substitution: Ruthenocene derivatives with different ligands.

Wissenschaftliche Forschungsanwendungen

Ruthenocene has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of anticancer agents.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of ruthenocene involves its ability to undergo redox reactions and form stable complexes with various ligands. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the ruthenium center. In biological systems, ruthenocene and its derivatives can interact with DNA and proteins, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ruthenocene is similar to other metallocenes such as ferrocene (Fe(η⁵-C₅H₅)₂) and nickelocene (Ni(η⁵-C₅H₅)₂). it exhibits unique properties due to the presence of ruthenium, which has different electronic and chemical characteristics compared to iron and nickel. Some key differences include:

    Ferrocene: More stable and less reactive compared to ruthenocene.

    Nickelocene: Less stable and more reactive compared to ruthenocene.

List of Similar Compounds

    Ferrocene: (Fe(η⁵-C₅H₅)₂)

    Nickelocene: (Ni(η⁵-C₅H₅)₂)

    Cobaltocene: (Co(η⁵-C₅H₅)₂)

Eigenschaften

Molekularformel

C10H10Ru-6

Molekulargewicht

231.3 g/mol

IUPAC-Name

cyclopenta-1,3-diene;cyclopentane;ruthenium

InChI

InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1;

InChI-Schlüssel

KRRYFXOQIMANBV-UHFFFAOYSA-N

Kanonische SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ru]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.